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Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α

Converting Enzyme (TACE), is a membrane-bound sheddase that plays a pivotal role in

regulating a vast array of cellular processes, including inflammation, cell proliferation, and

differentiation. Its primary function involves the proteolytic cleavage and release of the

extracellular domains of a wide variety of transmembrane proteins, a process termed

"ectodomain shedding." This shedding event can convert membrane-tethered precursors into

soluble signaling molecules or inactivate cell surface receptors, thereby profoundly influencing

intercellular communication and physiological outcomes.

Dysregulation of ADAM17 activity has been increasingly implicated in the pathogenesis of

numerous autoimmune disorders. By modulating the availability of key inflammatory mediators,

cytokines, and their receptors, ADAM17 can either promote or dampen inflammatory

responses. This dual role underscores the complexity of targeting this enzyme for therapeutic

intervention. This technical guide provides a comprehensive overview of the diverse substrates

of ADAM17 in the context of prevalent autoimmune diseases, including rheumatoid arthritis,

multiple sclerosis, psoriasis, and inflammatory bowel disease. It aims to equip researchers and

drug development professionals with a detailed understanding of the quantitative changes in
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substrate shedding, the experimental methodologies to assess these changes, and the intricate

signaling pathways governed by ADAM17.

ADAM17 Substrate Diversity in Autoimmune
Disorders: A Quantitative Overview
The activity of ADAM17 and the subsequent shedding of its substrates are often altered in

autoimmune diseases. The following tables summarize the quantitative data on the levels of

key ADAM17 substrates in various biological fluids and tissues from patients with rheumatoid

arthritis, multiple sclerosis, inflammatory bowel disease, and psoriasis compared to healthy

controls.

Rheumatoid Arthritis (RA)
Rheumatoid arthritis is a chronic inflammatory disorder primarily affecting the joints. ADAM17 is

highly expressed in the synovial tissue of RA patients and contributes to the inflammatory

milieu by shedding pro-inflammatory cytokines and their receptors.
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Substra
te

Fluid/Ti
ssue

Patient
Group
(n)

Control
Group
(n)

Patient
Levels
(mean ±
SD/SEM
)

Control
Levels
(mean ±
SD/SEM
)

p-value Method

Soluble

TNF-R1
Serum 22 (RA)

12

(Healthy)

1.22 ±

0.49

ng/mL

0.66 ±

0.17

ng/mL

< 0.001 ELISA[1]

Soluble

TNF-R2
Serum 22 (RA)

12

(Healthy)

3.22 ±

1.49

ng/mL

2.86 ±

1.80

ng/mL

Not

Significa

nt

ELISA[1]

Soluble

IL-6R
Serum 66 (RA)

24

(Healthy)

Significa

ntly

Higher

Lower < 0.05
ELISA[2]

[3]

Fractalki

ne

(CX3CL1

)

Synovial

Fluid

16 (OA)

vs 22

(RA)

-

3.17 ±

2.48

ng/mL

(OA) vs

34.32 ±

15.36

ng/mL

(RA)

- < 0.01

Immunoe

nzymatic

test[4]

Multiple Sclerosis (MS)
Multiple sclerosis is a chronic, inflammatory, and demyelinating disease of the central nervous

system. ADAM17 is involved in the disruption of the blood-brain barrier and the modulation of

immune cell trafficking into the CNS through the shedding of adhesion molecules and cytokine

receptors.
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Substra
te

Fluid/Ti
ssue

Patient
Group
(n)

Control
Group
(n)

Patient
Levels
(mean ±
SD)

Control
Levels
(mean ±
SD)

p-value Method

Soluble

L-selectin

Cerebros

pinal

Fluid

16

(Relapsin

g-

Remitting

MS)

10

(Control)

6.99 ±

4.72

ng/mL

4.00 ±

0.95

ng/mL

< 0.05 ELISA[2]

Soluble

ICAM-1

Cerebros

pinal

Fluid

15 (Acute

Relapsin

g MS)

20 (Other

Neurologi

c

Diseases

)

Significa

ntly

Increase

d

Lower < 0.001 ELISA[5]

Soluble

TNF-R

Cerebros

pinal

Fluid

15 (Acute

Relapsin

g MS)

20 (Other

Neurologi

c

Diseases

)

Significa

ntly

Increase

d

Lower < 0.001 ELISA[5]

Inflammatory Bowel Disease (IBD)
Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is

characterized by chronic inflammation of the gastrointestinal tract. ADAM17 contributes to the

pathogenesis of IBD by shedding inflammatory mediators that amplify the immune response in

the gut.
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Substra
te

Fluid/Ti
ssue

Patient
Group
(n)

Control
Group
(n)

Patient
Levels
(mean ±
SD)

Control
Levels
(mean ±
SD)

p-value Method

Soluble

TREM-1
Serum 31 (UC)

15

(Healthy)

60.4 ±

41.8

pg/mL

0.6 ± 1.4

pg/mL
0.003

ELISA[6]

[7]

Soluble

TREM-1
Serum 22 (CD)

15

(Healthy)

66.5 ±

42.4

pg/mL

0.6 ± 1.4

pg/mL
0.002

ELISA[6]

[7]

Soluble

TREM-1
Serum

20

(Active

UC)

20

(Quiesce

nt UC)

1441

pg/mL

(median)

950

pg/mL

(median)

Not

Significa

nt

ELISA[8]

Soluble

TREM-1
Serum

20

(Active

CD)

20

(Quiesce

nt CD)

1124

pg/mL

(median)

1079

pg/mL

(median)

Not

Significa

nt

ELISA[8]

Psoriasis
Psoriasis is a chronic autoimmune skin disease characterized by hyperproliferation of

keratinocytes and inflammation. ADAM17 is implicated in the pathogenesis of psoriasis through

the shedding of growth factors and inflammatory cytokines that drive the disease phenotype.

While extensive quantitative data is still emerging, studies have shown a significant

upregulation of ADAM17 and its substrates in psoriatic lesions.
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Substrate Fluid/Tissue
Observation in
Psoriasis

Method

ADAM17 Serum

Mean level of 76.5 ±

31.1 in psoriasis

patients vs. 29.5 ±

22.4 in healthy

controls (p=0.001)

ELISA[9]

Amphiregulin (AREG) Epidermis
Increased expression

in psoriatic epidermis

Immunohistochemistry

, Transgenic mouse

models[10]

Key Signaling Pathways Modulated by ADAM17 in
Autoimmunity
ADAM17's influence on autoimmune diseases is mediated through its modulation of several

critical signaling pathways. The following diagrams, generated using the DOT language for

Graphviz, illustrate these pathways.
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Figure 1: ADAM17-mediated shedding of TNF-α and subsequent signaling.
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Figure 2: ADAM17-mediated shedding of EGFR ligands and activation of downstream
signaling.
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Figure 3: ADAM17-mediated IL-6 trans-signaling pathway.
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Detailed Experimental Protocols
A crucial aspect of studying ADAM17 is the ability to accurately measure its activity and the

shedding of its substrates. This section provides detailed methodologies for key experiments

cited in the context of autoimmune disorders.

Quantification of Soluble Cytokine Receptors (e.g.,
sTNF-R1) by ELISA
Objective: To measure the concentration of soluble TNF-R1 in human serum or other biological

fluids.

Materials:

Human sTNF-R1 ELISA Kit (e.g., R&D Systems, Quantikine ELISA, Cat# DRT100)

Microplate reader capable of measuring absorbance at 450 nm

Pipettes and pipette tips

Deionized or distilled water

Wash buffer (as provided in the kit)

Assay Diluent (as provided in the kit)

Substrate solution (as provided in the kit)

Stop solution (as provided in the kit)

Patient and control serum samples

Procedure:

Reagent Preparation: Prepare all reagents, working standards, and samples as directed in

the ELISA kit manual. Bring all reagents to room temperature before use.
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Plate Preparation: A 96-well microplate pre-coated with a monoclonal antibody specific for

human sTNF-R1 is provided.

Sample Addition: Add 50 µL of Assay Diluent to each well. Then, add 200 µL of standard,

control, or sample to the appropriate wells. Cover with an adhesive strip and incubate for 2

hours at room temperature.

Washing: Aspirate each well and wash, repeating the process for a total of three washes.

Wash by filling each well with Wash Buffer (400 µL). After the last wash, remove any

remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

Conjugate Addition: Add 200 µL of the sTNF-R1 conjugate (an enzyme-linked polyclonal

antibody specific for sTNF-R1) to each well. Cover with a new adhesive strip and incubate

for 2 hours at room temperature.

Second Washing: Repeat the aspiration/wash step as in step 4.

Substrate Development: Add 200 µL of Substrate Solution to each well. Incubate for 20

minutes at room temperature, protected from light. A color change will develop.

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will turn from blue

to yellow.

Absorbance Measurement: Determine the optical density of each well within 30 minutes,

using a microplate reader set to 450 nm. If wavelength correction is available, set it to 540

nm or 570 nm.

Calculation: Calculate the mean absorbance for each set of duplicate standards, controls,

and samples. Construct a standard curve by plotting the mean absorbance for each standard

on the y-axis against the concentration on the x-axis. Use the standard curve to determine

the concentration of sTNF-R1 in the samples.

ADAM17 In Vitro Enzymatic Activity Assay
Objective: To measure the enzymatic activity of ADAM17 using a fluorogenic substrate.

Materials:
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ADAM17 Fluorogenic Assay Kit (e.g., BPS Bioscience, Cat# 78000)[11][12]

Recombinant human ADAM17 enzyme

Fluorogenic ADAM17 substrate (e.g., based on the cleavage sequence of pro-TNF-α)

Assay buffer

Fluorimeter capable of excitation at ~358 nm and emission at ~455 nm

Black 96-well plate

Procedure:

Reagent Preparation: Thaw all reagents on ice. Prepare a master mixture of Assay Buffer

and the fluorogenic substrate.

Reaction Setup:

Test Wells: Add the master mixture to the wells of the black 96-well plate. Add the test

compound (e.g., a potential inhibitor) or vehicle control.

Positive Control Wells: Add the master mixture and vehicle control.

Blank Wells: Add the master mixture and assay buffer (without enzyme).

Enzyme Addition: Add a pre-determined amount of recombinant ADAM17 enzyme to the test

and positive control wells to initiate the reaction.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected

from light.

Fluorescence Measurement: Measure the fluorescence intensity in each well using a

fluorimeter with the appropriate excitation and emission wavelengths.

Data Analysis: Subtract the fluorescence reading of the blank wells from all other readings.

The fluorescence intensity is directly proportional to the ADAM17 activity. For inhibitor

screening, calculate the percent inhibition relative to the positive control.
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Cell-Based L-selectin Shedding Assay by Flow
Cytometry
Objective: To measure the shedding of L-selectin (CD62L) from the surface of leukocytes upon

stimulation.

Materials:

Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood

RPMI 1640 medium supplemented with 10% FBS

Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) as a positive control, or a specific

inflammatory stimulus)

FITC- or PE-conjugated anti-human CD62L antibody

Isotype control antibody

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Flow cytometer

Procedure:

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g.,

with Ficoll-Paque). Wash the cells and resuspend in RPMI 1640 medium.

Stimulation: Aliquot the cell suspension into tubes. Add the stimulant (e.g., PMA at a final

concentration of 100 ng/mL) or vehicle control to the respective tubes. Incubate at 37°C for a

specified time (e.g., 30 minutes) to induce shedding.

Staining: Place the tubes on ice to stop the shedding process. Add the anti-human CD62L

antibody or isotype control to the cells and incubate on ice for 30 minutes in the dark.

Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow

cytometer. Gate on the leukocyte population of interest (e.g., lymphocytes or monocytes)

based on their forward and side scatter properties.

Data Analysis: Determine the mean fluorescence intensity (MFI) of CD62L staining for both

the stimulated and unstimulated cells. The percentage of L-selectin shedding can be

calculated as: [1 - (MFI of stimulated cells / MFI of unstimulated cells)] x 100%.

Quantitative Western Blot for Amphiregulin in Skin
Biopsies
Objective: To quantify the relative expression levels of amphiregulin in skin tissue lysates.

Materials:

Skin biopsy samples (e.g., from psoriatic lesions and healthy skin)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against amphiregulin

Primary antibody against a loading control (e.g., GAPDH or β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system for chemiluminescence detection

Image analysis software (e.g., ImageJ)
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Procedure:

Protein Extraction: Homogenize the skin biopsy samples in lysis buffer on ice. Centrifuge the

lysates to pellet cellular debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay.

SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Mix the

lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of

protein per lane onto an SDS-PAGE gel.

Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

amphiregulin overnight at 4°C.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Second Washing: Repeat the washing step as in step 7.

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal

using an imaging system.

Stripping and Re-probing: If necessary, strip the membrane and re-probe with the primary

antibody for the loading control, followed by the secondary antibody and detection.

Quantification: Use image analysis software to measure the band intensity for amphiregulin

and the loading control in each lane. Normalize the amphiregulin band intensity to the

corresponding loading control band intensity. The relative expression of amphiregulin can

then be compared between different samples.
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Conclusion
ADAM17 stands as a critical regulator at the crossroads of inflammation and immunity. Its

diverse range of substrates allows it to fine-tune a multitude of signaling pathways that are

central to the pathogenesis of autoimmune disorders. This technical guide has provided a

comprehensive overview of the current understanding of ADAM17's role in rheumatoid arthritis,

multiple sclerosis, inflammatory bowel disease, and psoriasis, with a focus on quantitative data,

experimental methodologies, and the underlying signaling networks.

The presented data clearly demonstrates the dysregulation of ADAM17-mediated substrate

shedding in these diseases, highlighting the potential of these soluble substrates as biomarkers

for disease activity and therapeutic response. The detailed experimental protocols offer a

practical resource for researchers aiming to investigate the intricate functions of ADAM17 in

their own studies. Furthermore, the signaling pathway diagrams provide a visual framework for

understanding the complex interplay between ADAM17 and its downstream effectors.

As our knowledge of the ADAM17 sheddome continues to expand, so too will our

understanding of its precise contributions to the initiation and progression of autoimmune

diseases. This will undoubtedly pave the way for the development of more targeted and

effective therapeutic strategies aimed at modulating ADAM17 activity for the benefit of patients

suffering from these debilitating conditions. Further research, particularly in the realm of

quantitative proteomics and in vivo functional studies, is essential to fully elucidate the context-

dependent roles of ADAM17 and to translate our growing knowledge into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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